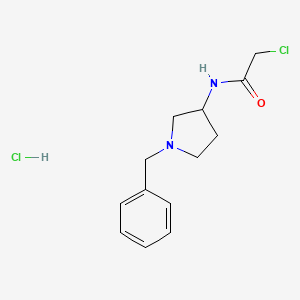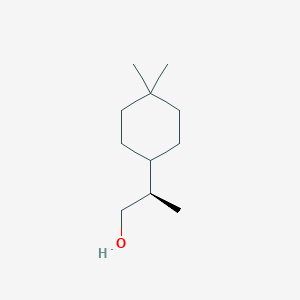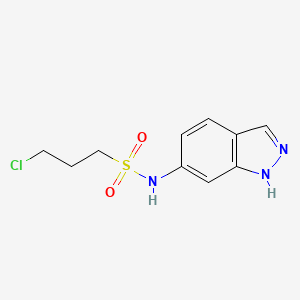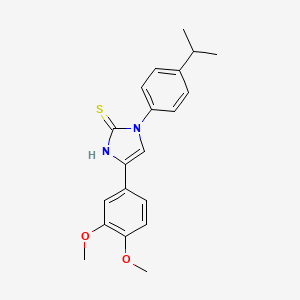![molecular formula C24H24N6O2S B2371651 N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-81-2](/img/structure/B2371651.png)
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazoles and their derivatives have garnered significant attention due to their potential as anticancer agents. The structural flexibility of triazoles allows for the development of novel bioactive molecules. In the case of our compound, research has explored its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Further investigations are ongoing to optimize its efficacy and minimize side effects .
Antimicrobial Properties
Triazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Our compound may play a role in combating infections by inhibiting microbial enzymes or disrupting essential cellular processes. Researchers continue to explore its potential as a therapeutic agent against drug-resistant pathogens .
Analgesic and Anti-Inflammatory Effects
The compound’s unique structure suggests possible analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory disorders .
Antioxidant Potential
Triazoles, including our compound, have been investigated for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to understand its specific mechanisms and potential clinical applications .
Interaction with the Endocannabinoid System
Research has explored our compound’s interaction with the endocannabinoid system, which regulates processes like pain perception, mood, and appetite. Understanding its effects on this system may lead to novel therapeutic approaches.
Enzyme Inhibition
Triazoles can act as enzyme inhibitors. Our compound might target enzymes involved in various physiological processes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could have therapeutic implications .
Agrochemical Applications
Triazoles find use in agrochemicals, including pesticides and herbicides. Their ability to disrupt biological processes in pests and weeds makes them valuable tools for sustainable agriculture .
Materials Science
Triazoles also have applications in materials science. Their unique properties make them useful in designing functional materials, such as sensors, catalysts, and polymers .
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-12-17(2)14-19(13-16)26-22(31)15-33-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKCNCRMDOOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)


![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)


![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)


![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)
